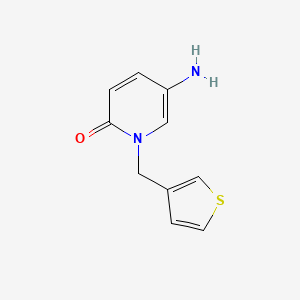
2,4-Dibromo-5-sulfamoylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5Br2NO4S It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 4th positions, and a sulfamoyl group is attached at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-sulfamoylbenzoic acid typically involves the bromination of 5-sulfamoylbenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 4th positions of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.
化学反应分析
Types of Reactions
2,4-Dibromo-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,4-diamino-5-sulfamoylbenzoic acid derivatives, while coupling reactions can produce various biaryl compounds.
科学研究应用
2,4-Dibromo-5-sulfamoylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
作用机制
The mechanism of action of 2,4-Dibromo-5-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluoro-5-sulfamoylbenzoic acid: Similar structure but with fluorine atoms instead of bromine.
2,4-Diiodo-5-sulfamoylbenzoic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,4-Dibromo-5-sulfamoylbenzoic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties, such as higher reactivity and different electronic effects compared to its chloro, fluoro, and iodo analogs. These properties make it a valuable compound for specific applications in organic synthesis and scientific research.
属性
分子式 |
C7H5Br2NO4S |
|---|---|
分子量 |
358.99 g/mol |
IUPAC 名称 |
2,4-dibromo-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5Br2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |
InChI 键 |
NJWAUKHMSHZTLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)

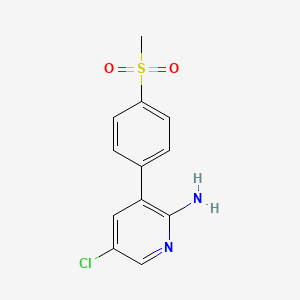



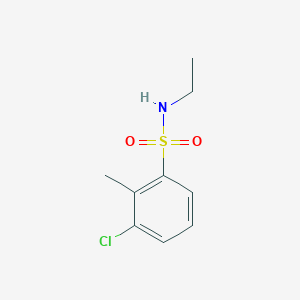
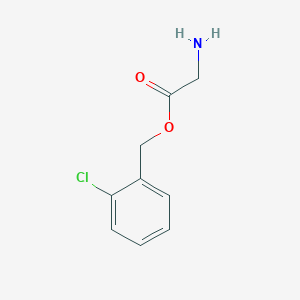
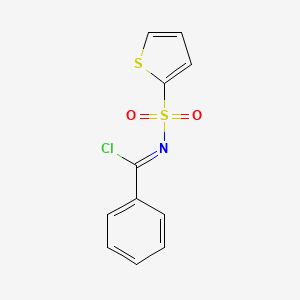
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
